molecular formula C11H14N4O2S B2490347 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide CAS No. 1286722-46-0

4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide

Cat. No.: B2490347
CAS No.: 1286722-46-0
M. Wt: 266.32
InChI Key: JSCMOESYWGMHGX-UHFFFAOYSA-N
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Description

4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide is a synthetic chemical hybrid featuring both 1,3-thiazole and 1,2,4-oxadiazole heterocyclic systems, designed for advanced pharmacological and chemical biology research. Compounds containing the 1,2,4-oxadiazole motif are of significant interest in medicinal chemistry due to their wide range of biological activities and prevalence in drug discovery programs . The specific incorporation of a 3-methyl-1,2,4-oxadiazole subunit, similar to those investigated in other contexts, suggests potential for target engagement and metabolic stability . This particular scaffold is designed for exploration as a potential enzyme inhibitor. Researchers can utilize this compound to probe biological pathways and protein interactions, with initial investigations often focusing on its mechanism of action through enzymatic and receptor binding assays. The structure-activity relationships (SAR) derived from studying such hybrids can provide invaluable insights for the development of new therapeutic agents, particularly in areas where heterocyclic compounds have shown promise. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-6(2)4-12-9(16)11-14-8(5-18-11)10-13-7(3)15-17-10/h5-6H,4H2,1-3H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCMOESYWGMHGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CSC(=N2)C(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides or thioureas.

    Coupling of the Rings:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings can be replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed

Biological Activity

The compound 4-(3-methyl-1,2,4-oxadiazol-5-yl)-N-(2-methylpropyl)-1,3-thiazole-2-carboxamide is a member of the oxadiazole and thiazole families, which have gained attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Chemical Formula : C₁₃H₁₈N₄O₂S
  • Molecular Weight : 286.37 g/mol
  • SMILES Representation : CC(C)N(C(=O)C1=NC(=N1)C(=O)N2C(=S)N=C(N2)C)C

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and thiazole moieties exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : The synthesized oxadiazole derivatives have shown promising activity against various gram-positive bacteria such as Bacillus cereus and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL .
  • Antifungal Activity : Some derivatives have also demonstrated antifungal activity against Candida albicans and Aspergillus niger, indicating their potential as antifungal agents .

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied:

  • Mechanism of Action : The compound targets thymidylate synthase (TS), an essential enzyme for DNA synthesis. Inhibitors of TS can effectively halt cancer cell proliferation .
  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HCT116, MCF7) have shown that these compounds can induce cytotoxicity with IC50 values ranging from 0.47 to 1.4 µM .

Other Pharmacological Activities

Besides antimicrobial and anticancer effects, the compound may exhibit additional pharmacological activities:

  • Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis .

Case Studies and Research Findings

Recent studies have provided valuable insights into the biological activities of similar compounds:

  • Study on Antimicrobial Properties :
    • A series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity using disc diffusion methods. Results indicated that certain compounds exhibited superior activity against gram-positive bacteria compared to gram-negative strains .
  • Cytotoxicity Assessment :
    • The NCI-60 cell line screening revealed that some derivatives had significant cytotoxic effects across multiple cancer cell lines, reinforcing the potential for development as anticancer agents .
  • Structure-Activity Relationship (SAR) :
    • Research has highlighted the importance of structural modifications on biological activity. For example, variations in substituents on the oxadiazole ring significantly influenced both antimicrobial and anticancer efficacy .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC/IC50 ValueTarget Organism/Cell Line
Compound AAntibacterial0.5 µg/mLBacillus cereus
Compound BAntifungal1 µg/mLCandida albicans
Compound CAnticancer0.47 µMHCT116
Compound DAnti-inflammatoryNot specifiedIn vitro model

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity Source
Target Compound (BK50686) C₁₁H₁₄N₄O₂S 266.32 Thiazole-2-carboxamide, Oxadiazole Research use
(E)-5-(hydroxymethyl)-N-(4-(1-(2-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetyl)hydrazineylidene)ethyl)phenyl)furan-2-carboxamide (13f) C₂₄H₂₃N₅O₅ 469.47 Furan, Oxadiazole, Hydrazone MMP-13 inhibition (IC₅₀: 0.12 µM)
1-((4,4-difluorocyclohexyl)methyl)-N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1H-benzo[d]imidazol-2-amine (72) C₃₁H₃₄F₂N₆O 580.64 Benzimidazole, Piperidine, Oxadiazole Antimalarial (repositioned astemizole analog)
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde C₁₀H₈N₂O₂ 188.18 Benzaldehyde, Oxadiazole Synthetic intermediate (mp: 133–135°C)
Key Observations:
  • Oxadiazole Ring : All compounds share the 3-methyl-1,2,4-oxadiazole group, which enhances metabolic stability and hydrogen-bonding capacity .
  • Substituent Diversity : The target compound’s thiazole-carboxamide scaffold differs from the furan-carboxamide (13f), benzimidazole-piperidine (72), and benzaldehyde (intermediate) structures. These variations dictate target selectivity and physicochemical properties.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s 2-methylpropyl group increases logP compared to 13f (hydrazone) and 72 (polar piperidine). This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Stability : The oxadiazole ring’s thermal stability is evidenced by the intermediate’s high melting point (133–135°C), suggesting robustness in the target compound .
  • Bioavailability : Smaller molecular weight (266.32) may favor oral bioavailability in the target compound compared to bulkier analogs like 72 .

Research Findings and Implications

  • Medicinal Chemistry : The oxadiazole-thiazole combination in the target compound offers a balance between stability and reactivity, making it a candidate for kinase or protease inhibition studies.
  • Synthetic Accessibility : The commercial availability of intermediates like 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde supports scalable synthesis .
  • Unmet Needs : While 13f and 72 have defined biological roles, the target compound’s specific applications require further investigation, particularly in oncology or infectious diseases.

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